Home > Products > Screening Compounds P46069 > N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide - 2034566-05-5

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide

Catalog Number: EVT-3135952
CAS Number: 2034566-05-5
Molecular Formula: C13H12N4O3
Molecular Weight: 272.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • The synthesis of "N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide" could be achieved by employing synthetic strategies commonly used for preparing similar compounds, drawing inspiration from the methods described in the provided papers. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine could be adapted [].

3-Methylisoxazole-5-carboxamides

Compound Description: 3-Methylisoxazole-5-carboxamides are a series of compounds synthesized from 3-methylisoxazole-5-carboxylic acid, thionyl chloride, and various amines. Six specific derivatives were reported, with N-substituents including phenyl, benzyl, n-butyl, 3-methylpentan-3-yl, and 3-methylisoxazol-5-yl.

Relevance: This class of compounds shares the isoxazole-5-carboxamide core structure with N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide. The variations in the N-substituent provide insights into structure-activity relationships and potential modifications for optimizing biological activity.

5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles

Compound Description: This class of compounds represents a series of twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, synthesized similarly to the 3-methylisoxazole-5-carboxamides. These compounds exist as a mixture of 1,3- and 1,5-isomers, depending on the position of the substituent (CO2Et or CF3) on the pyrazole ring.

Relevance: These compounds share structural similarities with N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide. Both compound families feature an isoxazole ring linked to a pyrazole ring through a carbonyl group. The isomerism observed in 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles highlights the importance of regiochemistry in drug design and emphasizes the need to consider potential isomers during synthesis and evaluation.

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description: N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride is a crystalline compound reported to have improved AKT inhibitory activity.

Relevance: While this compound differs significantly from N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, it features a pyrazole ring as a key structural element. Comparing their biological activities could provide insights into the contribution of the pyrazole moiety to their respective pharmacological profiles.

N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea (MPM)

Compound Description: MPM is a CCK1-selective antagonist with an IC50 value of 25 nM. It exhibits antidepressant and anxiolytic properties in animal models and can reverse stress-induced dendritic atrophy in hippocampal CA3 pyramidal neurons.

Relevance: This compound shares the pyrazole ring structure with N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide. While MPM is a urea derivative, it demonstrates the potential of pyrazole-containing compounds for modulating CNS activity.

6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluenesulfonate

Compound Description: This compound is a potent neutrophil elastase inhibitor developed by AstraZeneca (AZD-9668). Its tosylate salt exhibits improved physical properties compared to the free base. [, , ] It inhibits NE activity in various in vitro and in vivo models, demonstrating potential for treating neutrophil elastase-driven respiratory diseases like bronchiectasis and chronic obstructive pulmonary disease.

Relevance: This compound, although structurally distinct from N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, also incorporates a pyrazole ring within its structure. Studying its interactions with NE could provide valuable insights for developing novel pyrazole-based inhibitors for other targets. [, , ]

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: 7n is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. It demonstrates favorable pharmacokinetics and increases cerebrospinal fluid glycine concentration in rats.

Relevance: While this compound does not share the isoxazole or pyrazole moieties found in N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, it highlights the broader context of heterocyclic carboxamides as potential therapeutic agents. Exploring the SAR of 7n, particularly the role of the trifluoromethoxyphenyl and pyridinyl groups, might provide insights for optimizing the main compound.

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1)

Compound Description: This compound served as a starting point for the development of selective orexin 2 receptor antagonists (2-SORA). It was identified from an unrelated GPCR-agonist program and exhibits potential for treating insomnia and other conditions like depression.

Relevance: This compound shares the pyrazole and furan rings with N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, highlighting the versatility of these heterocycles in medicinal chemistry. Further, the presence of the oxazole-4-carboxamide group in this compound provides an alternative pharmacophore for exploration in relation to the isoxazole-5-carboxamide in the main compound.

(+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (24s)

Compound Description: 24s emerged as a potent and selective dipeptidyl peptidase-4 (DPP4) inhibitor, exhibiting favorable pharmacokinetic profiles and in vivo efficacy in ob/ob mice.

Relevance: While this compound lacks the furan and isoxazole rings present in N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, it shares the pyrazole ring linked to a carboxamide group. The success of 24s as a DPP4 inhibitor demonstrates the therapeutic potential of pyrazole-carboxamide derivatives.

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: This compound is a human neutrophil elastase inhibitor that undergoes a unique oxidative rearrangement in blood plasma, leading to the formation of a five-membered oxazole derivative. [, ] This lipid peroxide-mediated transformation emphasizes the importance of considering metabolic stability during drug development. [, ]

Relevance: Although structurally distinct from N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, AZD9819 highlights the potential reactivity of pyrazole-containing compounds under oxidative conditions. [, ] This information is valuable for understanding the potential metabolic fate of the main compound. [, ]

N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides

Compound Description: This series of compounds represent serotonin-3 (5-HT3) receptor antagonists. Extensive structure-activity relationship studies led to the identification of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (54) as a potent antagonist with activity comparable to ondansetron and granisetron.

Relevance: While lacking the specific heterocycles present in N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, this series demonstrates the broader utility of substituted carboxamides in targeting different receptors. The successful optimization of this series towards potent 5-HT3 receptor antagonists provides a valuable framework for exploring structural modifications and SAR studies of the main compound.

2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (HBT1)

Compound Description: HBT1 is a novel AMPA receptor potentiator with reduced agonistic effects compared to other potentiators like LY451646 and LY451395. This lower agonistic profile allows HBT1 to avoid the bell-shaped response in BDNF production observed with other AMPA receptor potentiators, making it a promising candidate for treating neuropsychiatric and neurological disorders.

Relevance: Although structurally distinct from N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, HBT1 again highlights the potential of pyrazole-containing compounds in modulating CNS activity. Its unique binding mode to the AMPA receptor ligand-binding domain, forming hydrogen bonds with S518, provides insights into potential binding interactions for other pyrazole-containing ligands.

(2R,3S,4R)-tetrahydro-2-(hydroxymethyl)-5-(6-(methylamino)-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)-9H-purin-9-yl)furan-3,4-diol (15)

Compound Description: Compound 15 is a potent and selective A3-adenosine receptor (A3-AdoR) agonist with a Ki value of 2 nM. It exhibits high selectivity for A3-AdoR over A1- and A2A-AdoRs, making it a valuable tool for studying the A3-AdoR signaling pathway and its potential therapeutic applications.

Relevance: While structurally distinct from N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, compound 15 shares the pyrazole and furan ring structures. The inclusion of the pyridinyl group in this compound provides another avenue for exploring the SAR of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide.

N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

Compound Description: This compound is a selective PDGFR inhibitor with an IC50 value of 3 nM in a cellular proliferation assay. It is being investigated by Novartis for its potential in treating pulmonary arterial hypertension (PAH).

Relevance: While differing significantly from N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, this compound highlights the potential of pyrazole-containing compounds as kinase inhibitors. Understanding its binding interactions with PDGFR could offer insights into designing novel pyrazole-based inhibitors for other kinases.

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (1/1)

Compound Description: This compound is a 1:1 adduct where a furan ring is directly attached to a pyrazole ring. Crystallographic analysis revealed intermolecular hydrogen bonding patterns within the crystal structure.

Relevance: The direct furan-pyrazole linkage in this compound, while distinct from the ethyl bridge in N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide, offers an alternative connection strategy for these heterocycles. Investigating the biological activity of this adduct could shed light on the impact of the furan-pyrazole spatial arrangement on target binding.

Properties

CAS Number

2034566-05-5

Product Name

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,2-oxazole-5-carboxamide

Molecular Formula

C13H12N4O3

Molecular Weight

272.264

InChI

InChI=1S/C13H12N4O3/c18-13(12-4-6-16-20-12)14-9-10(11-3-1-8-19-11)17-7-2-5-15-17/h1-8,10H,9H2,(H,14,18)

InChI Key

REUHMUBYWFANMA-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC=NO2)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.